Deoxyenterocin

Overview

Description

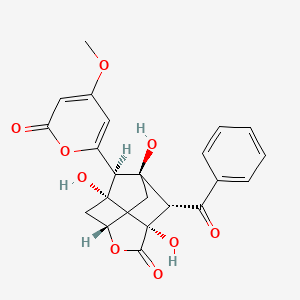

Deoxyenterocin is a minor co-metabolite of enterocin produced by several species of Streptomyces . It exhibits activity against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The first total synthesis of (-)-5-deoxyenterocin has been accomplished starting from pentane-1,3,5-triol (16 steps in the longest linear sequence, 0.2% overall yield). (-)-Menthone served as the source of chirality to distinguish the enantiotopic hydroxymethyl groups of the substrate .Molecular Structure Analysis

This compound contains a total of 55 bonds; 35 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 seven-membered rings, 1 eight-membered ring, 1 nine-membered ring, 2 esters (aliphatic), 1 ketone (aromatic), and 3 hydroxyl groups .Chemical Reactions Analysis

Key steps of the synthesis include two aldol reactions to either end of the C5-skeleton, a diastereoselective hydroxylation reaction, and a biomimetic twofold intramolecular aldol reaction as the final step .Scientific Research Applications

1. Antimicrobial Properties

Deoxyenterocin, as a component of new α-pyrone-containing metabolites, has been studied for its antimicrobial activity. Research has shown that compounds related to this compound exhibit antimicrobial properties against certain bacteria. For instance, 3-epi-5-deoxyenterocin demonstrated inhibitory effects on the growth of Staphylococcus aureus (Sitachitta, Gadepalli, & Davidson, 1996).

2. Biosynthesis of Polyketides

This compound plays a role in the biosynthesis of unnatural enterocin and wailupemycin polyketides. These polyketides have been synthesized using directed ex vivo multienzyme systems, demonstrating the potential of this compound in generating molecular diversity for polyketide synthesis (Kalaitzis, Cheng, Thomas, Kelleher, & Moore, 2009).

3. Involvement in Endocrine Therapy

This compound is relevant in the context of endocrine therapy research. Studies have examined the complex signaling of estrogen receptors and their interactions with growth factor pathways, which could have implications for understanding resistance in endocrine therapies (Schiff et al., 2004).

4. Herbal Medicine and Antidepress

ant Treatmentthis compound is also investigated in the field of herbal medicine, particularly in its relation to the antidepressant properties of certain compounds. For example, crocin, a constituent of saffron and structurally related to this compound, has been studied for its potential as an adjunctive treatment in major depressive disorder, showcasing the significance of this compound-like compounds in natural remedies (Talaei et al., 2015).

5. Impact on Reproductive Function

This compound-related studies also explore the impact of certain compounds on reproductive function. For instance, research on di(2-ethylhexyl) phthalate (DEHP) and its effects on peroxisome proliferator-activated receptor gamma in rabbit corpora lutea could provide insights into how this compound analogs might influence reproductive endocrinology (Parillo et al., 2014).

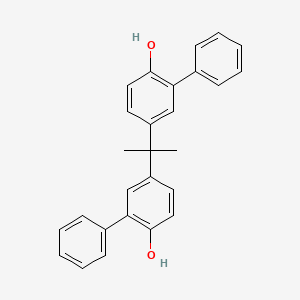

6. Antiestrogenic Effects in Cancer Treatment

The molecular pharmacology of antiestrogen action, including the efficacy and resistance mechanisms in breast cancer treatments, is another area of interest. This research often involves studying compounds structurally similar to this compound, contributing to our understanding of estrogen receptor signaling pathways in cancer therapies (Clarke et al., 2001).

7. Endocrine Disruption Studies

This compound-related research encompasses the examination of endocrine-disrupting chemicals and their effects on health. Such studies are critical in understanding how thesechemicals, including those similar to this compound, interact with hormone biosynthesis, metabolism, and action, thereby impacting normal homeostatic control or reproduction. This research is essential for public health, as it helps to elucidate the potential health threats posed by these endocrine disruptors (Diamanti-Kandarakis et al., 2009).

Future Directions

Mechanism of Action

Target of Action

It’s known that 5-deoxyenterocin is a product of the type ii polyketide synthase (pks) pathway

Mode of Action

The compound is a product of a unique biosynthetic pathway involving a Favorskii-type rearrangement . This rearrangement is facilitated by the flavoenzyme EncM, which transforms a regular pattern with functional groups into a lactone ring oxygenated in α- and β-position .

Biochemical Pathways

5-Deoxyenterocin is derived from an aromatic polyketide pathway, which is genetically coded by the 21.3 kb enc gene cluster in Streptomyces maritimus . The biosynthesis commences with the assembly of an octaketide by a type II polyketide synthase (PKS) . The carbocyclic bicyclo[3.2.1]octane core of the molecule is formed by a two-fold aldol reaction .

Result of Action

It’s known that enterocin, a related compound, shows inhibitory activity against β-amyloid protein (aβ 1-42) fibrillation and moderate cytotoxicity against hela and hepg2 cells

Action Environment

The action of 5-Deoxyenterocin can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces qinglanensis 172205, a species derived from mangroves . The unique environment of the mangrove ecosystem could potentially influence the production and action of the compound.

properties

IUPAC Name |

(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCEZMWSNDCMR-SAKMHLFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

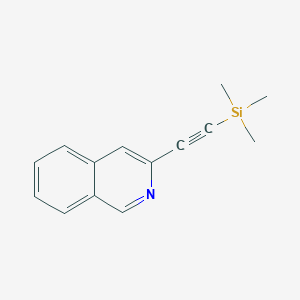

Feasible Synthetic Routes

Q & A

Q1: What is the biological origin of deoxyenterocin?

A1: this compound, also known as 5-deoxyenterocin, is a natural product isolated from the marine bacterium Streptomyces maritimus. [, ] This bacterium was originally discovered in marine sediment. []

Q2: How is this compound biosynthesized?

A2: this compound is produced via a complex biosynthetic pathway involving polyketide synthases and tailoring enzymes. A key enzyme in this process is EncM, a unique flavoprotein responsible for several crucial steps. These steps include an oxidative C-C rearrangement resembling a Favorskii rearrangement, two aldol condensations, and two heterocycle formations. [] The methyltransferase EncK is responsible for adding a methyl group to the pyrone ring, distinguishing this compound from its precursor, desmethyl-5-deoxyenterocin. []

Q3: Can this compound be produced through methods other than isolation from Streptomyces maritimus?

A3: Yes, researchers have successfully achieved the total synthesis of (-)-5-deoxyenterocin in the lab. [] This complex process involved 16 steps and used (-)-menthone as a chiral starting material to control stereochemistry. [] Additionally, scientists have explored in vitro multienzyme synthesis using modified substrates, generating various this compound and wailupemycin analogs. []

Q4: What are the challenges associated with the late-stage functionalization of this compound?

A4: While researchers successfully applied various C-H functionalization protocols to the structurally similar compound (3aR)-(+)-scerolide, they found that (-)-5-deoxyenterocin resisted selective functionalization. [] This suggests potential limitations in modifying the this compound structure for further research.

Q5: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A5: While there isn't specific research focusing solely on the SAR of this compound, studies have explored the biosynthesis of unnatural analogs. [] By modifying the substrates used by the enterocin biosynthesis enzymes, researchers generated 24 unnatural 5-deoxyenterocin and wailupemycin F and G analogues. [] This approach highlights the potential for manipulating the biosynthetic pathway to understand the relationship between structure and activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)